Keto Ziprasidone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

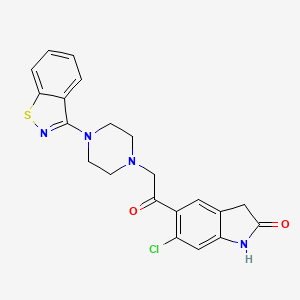

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOODKMSLMNGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Keto Ziprasidone: An Examination of its Role as a Potential Metabolite of Ziprasidone in Humans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the metabolic fate of the atypical antipsychotic drug Ziprasidone in humans, with a specific focus on the potential role of Keto Ziprasidone. While this compound is recognized and available as a reference standard for an impurity of Ziprasidone, a comprehensive review of the scientific literature indicates that it is not a significant metabolite in humans. The primary metabolic pathways of Ziprasidone are well-established and involve oxidation, reductive cleavage, and N-dealkylation, leading to several major metabolites. This document provides a detailed overview of these pathways, the identified metabolites, and the analytical methodologies used for their characterization.

Introduction: The Status of this compound

This compound, chemically identified as 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]acetyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is primarily documented as a process-related impurity or a potential degradation product of Ziprasidone[1][2]. Its structure suggests the oxidation of the ethyl side chain of the Ziprasidone molecule to a ketone. While its presence as an impurity is relevant for quality control in pharmaceutical manufacturing, extensive studies on the metabolism of Ziprasidone in humans have not identified this compound as a circulating metabolite[3][4].

The focus of this guide, therefore, shifts to the well-documented metabolic pathways of Ziprasidone to provide a scientifically accurate and thorough understanding of its biotransformation in humans.

Established Metabolic Pathways of Ziprasidone in Humans

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of the administered dose being excreted as the unchanged drug[3]. The biotransformation of Ziprasidone is primarily governed by two key enzyme systems: aldehyde oxidase and cytochrome P450 3A4 (CYP3A4). The metabolic processes can be broadly categorized into three main routes:

-

Reductive Pathway: This is the predominant metabolic route for Ziprasidone and is catalyzed by the cytosolic enzyme aldehyde oxidase. This pathway involves the reductive cleavage of the benzisothiazole ring.

-

Oxidative Metabolism: This pathway is primarily mediated by CYP3A4 and to a lesser extent by CYP1A2. It involves the oxidation of the sulfur atom in the benzisothiazole ring.

-

N-Dealkylation: This is a minor pathway that involves the cleavage of the piperazine ring.

These pathways lead to the formation of several major circulating metabolites.

Major Metabolites of Ziprasidone in Humans

Studies have identified twelve metabolites of Ziprasidone in human urine and serum. The four major circulating metabolites are:

-

Benzisothiazole (BITP) sulphoxide

-

BITP-sulphone

-

Ziprasidone sulphoxide

-

S-methyldihydroziprasidone

Unchanged Ziprasidone accounts for approximately 44% of the total drug-related material in serum. Ziprasidone sulfoxide and sulfone are the major metabolites found in human serum.

Data Presentation: Major Human Metabolites of Ziprasidone

| Metabolite Name | Abbreviation | Metabolic Pathway | Key Enzyme(s) |

| Ziprasidone sulfoxide | - | Oxidation | CYP3A4 |

| Ziprasidone sulfone | - | Oxidation | CYP3A4 |

| S-Methyl-dihydro-ziprasidone | - | Reductive Cleavage & Methylation | Aldehyde Oxidase, Glutathione, Thiol methyltransferase |

| Benzisothiazole-3-yl-piperazine | BITP | N-Dealkylation | Not specified |

| BITP-sulfoxide | - | N-Dealkylation & Oxidation | Not specified |

| BITP-sulfone | - | N-Dealkylation & Oxidation | Not specified |

| (6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid | OX-COOH | N-Dealkylation & further metabolism | Not specified |

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of Ziprasidone and its metabolites in biological matrices like human plasma are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for LC-MS/MS Analysis of Ziprasidone and its Metabolites in Human Plasma

-

Sample Preparation:

-

A simple one-step liquid-liquid extraction is commonly used.

-

To 0.5 mL of human plasma, an internal standard is added.

-

The sample is alkalinized (e.g., with sodium carbonate solution).

-

Extraction is performed with an organic solvent mixture (e.g., 20% methylene dichloride in pentane).

-

The mixture is vortexed and centrifuged.

-

The organic layer is separated and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mmol·L-1 ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for the analyte and the internal standard. For example, for Ziprasidone, the transition m/z 413.2 → 194.1 has been used.

-

Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Visualizations of Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Ziprasidone

Caption: Major metabolic pathways of Ziprasidone in humans.

Experimental Workflow for Ziprasidone Metabolite Analysis

Caption: A typical experimental workflow for the analysis of Ziprasidone and its metabolites.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Keto Ziprasidone Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the Keto Ziprasidone reference standard, a known impurity and metabolite of the atypical antipsychotic agent Ziprasidone. This document details the necessary starting materials, key chemical transformations, and experimental protocols. All quantitative data is summarized for clarity, and the logical workflow is visualized using process diagrams.

Overview of the Synthesis Pathway

The synthesis of this compound, chemically known as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, is a multi-step process. The core strategy involves the synthesis of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chloroacetyl)-6-chloro-2-oxindole . These intermediates are then coupled in the final step to yield the target compound.

Caption: Overall synthesis strategy for this compound.

Synthesis of Intermediates

This key intermediate is synthesized from 3-chloro-1,2-benzisothiazole and an excess of piperazine.

Caption: Workflow for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride is outlined in the following table.

| Parameter | Value/Description |

| Reactants | 3-Chloro-1,2-benzisothiazole, Anhydrous Piperazine |

| Solvent | tert-Butanol |

| Reaction Temperature | 112-118 °C (reflux) |

| Reaction Time | 24 hours |

| Work-up | Cooling, addition of water, filtration, pH adjustment, extraction with toluene, and concentration. |

| Purification | Precipitation as hydrochloride salt from isopropanol. |

| Yield | Approximately 80% |

This intermediate is prepared via a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.

Caption: Workflow for the synthesis of 5-(2-chloroacetyl)-6-chloro-2-oxindole.

Experimental Protocol:

The Friedel-Crafts acylation is a standard method for introducing an acyl group to an aromatic ring. The following table outlines the general conditions for this reaction.

| Parameter | Value/Description |

| Reactants | 6-Chlorooxindole, Chloroacetyl Chloride |

| Catalyst | Lewis acid (e.g., Aluminum chloride, Ferric chloride) |

| Solvent | Inert solvent such as dichloromethane, carbon disulfide, or nitrobenzene. |

| Reaction Temperature | Typically carried out at low temperatures (0-5 °C) to control the exothermic reaction, followed by stirring at room temperature. |

| Work-up | Quenching with ice/water, extraction with an organic solvent, washing, and drying. |

| Purification | Recrystallization from a suitable solvent. |

Synthesis of this compound

The final step involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroacetyl)-6-chloro-2-oxindole.

Caption: Workflow for the final synthesis of this compound.

Experimental Protocol:

A specific protocol for the synthesis of this compound is provided in a US patent.[1] The key parameters are summarized below.

| Parameter | Value/Description |

| Reactants | 3-(1-piperazinyl)-1,2-benzisothiazole (8.9 g), 5-(2-chloroacetyl)-6-chlorooxindole (10 g) |

| Solvent | Cyclohexane (100 ml) |

| Base | Sodium carbonate (8.48 g) |

| Additives | Sodium iodide (0.6 g), t-butyl ammonium bromide (2.6 g) |

| Reaction Temperature | Reflux |

| Reaction Time | 30-35 hours |

| Work-up | Cooling, filtration, and washing. |

| Purification | The crude product can be purified by recrystallization from a suitable solvent such as a C1-C5 alcohol or a halogenated solvent.[1] |

Characterization Data

The characterization of the this compound reference standard is crucial for its identification and purity assessment.

Quantitative Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₁H₁₉ClN₄O₂S | 426.92 |

Spectroscopic Data:

A US patent provides the following characterization data for this compound[1]:

-

¹H-NMR: A figure depicting the ¹H-NMR spectrum is available in the cited patent.[1]

-

Mass Spectrum: A figure showing the mass spectrum is also provided in the same patent.[1]

For detailed interpretation, direct reference to the spectra in the patent document is recommended.

Conclusion

The synthesis of the this compound reference standard is a well-defined process involving the preparation of two key intermediates followed by their coupling. The experimental protocols provided in this guide, derived from publicly available scientific literature and patents, offer a solid foundation for researchers in the field of drug development and quality control to produce this important reference material. Careful execution of the described steps and appropriate analytical characterization are essential for obtaining a high-purity standard.

References

Spectroscopic Properties of Keto Ziprasidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto Ziprasidone, chemically known as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, is a recognized impurity and a potential degradation product of the atypical antipsychotic drug Ziprasidone. The rigorous identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific spectral data is not widely published, this guide outlines the established methodologies for its characterization based on the analysis of Ziprasidone and its other known impurities.

Chemical Structure

Figure 1: Chemical Structure of this compound

Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the unequivocal identification and structural elucidation of this compound. The following sections detail the expected data from NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | |||

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound (Molecular Formula: C₂₁H₁₉ClN₄O₂S), the expected molecular weight is approximately 426.92 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Type | Predicted Fragment |

| Data not publicly available | [M+H]⁺ | |

Note: This table is a placeholder. The exact mass-to-charge ratios and fragmentation patterns would be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on established methods for the analysis of Ziprasidone and its impurities.

Sample Preparation for Spectroscopic Analysis

-

Isolation: this compound is typically isolated from bulk Ziprasidone or from forced degradation studies using preparative High-Performance Liquid Chromatography (HPLC).

-

Purification: The collected fractions containing this compound are concentrated under reduced pressure. The resulting solid is further purified by recrystallization or another chromatographic step to achieve high purity (>98%).

-

Sample for NMR: A 5-10 mg sample of purified this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Sample for MS: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) for infusion or LC-MS analysis.

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64

-

Spectral Width: -2 to 12 ppm

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024-4096

-

Spectral Width: 0 to 220 ppm

-

Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

-

Mass Spectrometry Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.

-

Chromatographic Conditions (for LC-MS):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate this compound from other impurities.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Full Scan MS: m/z 100-1000

-

Tandem MS (MS/MS): Product ion scans of the protonated molecular ion [M+H]⁺ of this compound to obtain fragmentation data. Collision energy should be optimized to achieve a rich fragmentation spectrum.

-

Logical Workflow for Impurity Identification

The identification and characterization of an unknown impurity like this compound follows a systematic analytical workflow.

Conclusion

This technical guide provides a framework for understanding and determining the spectroscopic properties of this compound. While specific, publicly available NMR and MS data for this impurity are scarce, the methodologies for its isolation and characterization are well-established within the pharmaceutical industry. The provided experimental protocols and logical workflow serve as a robust guide for researchers and scientists involved in the analysis of Ziprasidone and its related substances, ensuring the development of safe and high-quality pharmaceutical products. Further research and publication of the complete spectral data for this compound would be a valuable contribution to the scientific community.

The Formation of Keto-Ziprasidone: An In-Vitro Perspective

A comprehensive review of available scientific literature indicates that Keto-Ziprasidone is not a recognized metabolite of the atypical antipsychotic drug Ziprasidone. Instead, it is consistently identified as a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient.

This technical guide will, therefore, pivot to provide an in-depth overview of the established in vitro metabolic pathways of Ziprasidone, detailing the formation of its known major metabolites. This information is crucial for researchers, scientists, and drug development professionals working with this compound.

Established Metabolic Pathways of Ziprasidone

In vitro studies have elucidated that Ziprasidone undergoes extensive metabolism, primarily mediated by two key enzyme systems: aldehyde oxidase (AO) and cytochrome P450 3A4 (CYP3A4) [1][2]. These enzymatic reactions lead to the formation of several metabolites. The primary metabolic routes are:

-

Reductive Metabolism by Aldehyde Oxidase: This is the predominant pathway, leading to the cleavage of the benzisothiazole ring[1][3].

-

Oxidative Metabolism by CYP3A4: This pathway results in the formation of various oxidized metabolites[1].

-

Glutathione (GSH) Conjugation: This involves the chemical reduction by glutathione.

The major circulating metabolites of Ziprasidone identified from these pathways include S-methyl-dihydroziprasidone and Ziprasidone sulfoxide.

Quantitative Data on Ziprasidone Metabolism

The following table summarizes key quantitative parameters related to the in vitro metabolism of Ziprasidone.

| Parameter | Enzyme | Value | Reference |

| Primary Metabolizing Enzyme | Aldehyde Oxidase | Major pathway | |

| Secondary Metabolizing Enzyme | CYP3A4 | Minor pathway | |

| Major Metabolite | S-methyl-dihydroziprasidone | - | |

| Other Major Metabolites | Ziprasidone sulfoxide, Ziprasidone sulfone, Benzisothiazole piperazine (BITP) sulfoxide, BITP sulfone | - |

Experimental Protocols for In Vitro Ziprasidone Metabolism Studies

Detailed methodologies are essential for reproducible in vitro metabolism studies. Below are generalized protocols based on common practices in the field.

Protocol 1: Incubation with Human Liver Microsomes (HLMs) for CYP450-Mediated Metabolism

-

Materials:

-

Human liver microsomes (pooled)

-

Ziprasidone stock solution (in a suitable organic solvent like DMSO or methanol)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Pre-warm a solution of human liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.

-

Initiate the reaction by adding the Ziprasidone stock solution to the pre-warmed mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug (Ziprasidone) and the formation of metabolites using a validated LC-MS/MS method.

-

Protocol 2: Incubation with Human Liver Cytosol for Aldehyde Oxidase-Mediated Metabolism

-

Materials:

-

Human liver cytosol (pooled)

-

Ziprasidone stock solution

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution

-

LC-MS/MS system

-

-

Procedure:

-

Pre-warm the human liver cytosol in phosphate buffer to 37°C.

-

Initiate the reaction by adding the Ziprasidone stock solution.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction with a quenching solution.

-

Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS to identify and quantify the metabolites formed.

-

Visualization of Ziprasidone Metabolism

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

References

Pharmacological Relevance of Keto Ziprasidone Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological relevance of Keto Ziprasidone, a known process-related impurity of the atypical antipsychotic drug Ziprasidone. Due to a lack of specific pharmacological and toxicological data for this compound in publicly available literature, this document extrapolates potential effects based on the well-characterized pharmacology of the parent compound, Ziprasidone. The guide outlines the established mechanism of action of Ziprasidone, discusses the regulatory context for controlling impurities, and presents standardized experimental protocols for the potential evaluation of this compound's pharmacological and toxicological profile. This includes in vitro receptor binding, cytotoxicity, genotoxicity, and cardiotoxicity assays. The document is intended to serve as a resource for researchers and professionals in drug development and quality control, highlighting the importance of characterizing impurities to ensure the safety and efficacy of pharmaceutical products.

Introduction: The Imperative of Impurity Profiling

Ziprasidone is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] The synthesis and degradation of Ziprasidone can lead to the formation of various impurities, one of which is this compound. Pharmaceutical impurities are chemical entities that are not the active pharmaceutical ingredient (API) and can arise from starting materials, intermediates, or degradation products. Regulatory bodies like the European Medicines Agency (EMEA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances to ensure patient safety. Genotoxic impurities, in particular, are of high concern due to their potential to damage DNA and cause mutations, which could lead to cancer. Therefore, a thorough understanding of the pharmacological and toxicological profile of any impurity is a critical aspect of drug development and manufacturing.

This compound, chemically described as 5-(2-(4-(1,2-benzisothiazole-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one, is a known process-related impurity in the synthesis of Ziprasidone. While its presence is monitored and controlled during the manufacturing process, specific data on its pharmacological activity, receptor binding affinity, and potential toxicity are not extensively available in the public domain. This guide aims to bridge this knowledge gap by providing a framework for assessing its potential pharmacological relevance based on the known properties of Ziprasidone and established principles of impurity qualification.

Pharmacological Profile of Ziprasidone

To understand the potential pharmacological relevance of this compound, it is essential to first review the well-established pharmacological profile of the parent drug, Ziprasidone.

Mechanism of Action

Ziprasidone's antipsychotic effect is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia. The potent 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms. Ziprasidone exhibits a high 5-HT2A/D2 receptor affinity ratio, which is considered a favorable characteristic for an atypical antipsychotic.

Beyond its primary targets, Ziprasidone also interacts with other neurotransmitter receptors, which contributes to its overall clinical profile. It is an agonist at the 5-HT1A receptor and an antagonist at 5-HT2C and 5-HT1D receptors. Furthermore, it moderately inhibits the reuptake of serotonin and norepinephrine, a property that may contribute to its antidepressant and anxiolytic effects.

Signaling Pathways

The binding of Ziprasidone to D2 and 5-HT2A receptors modulates downstream signaling cascades, primarily involving G-protein coupled receptors (GPCRs). D2 receptor antagonism in the striatum is thought to reduce the inhibitory effect of dopamine on adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and the phosphorylation of downstream proteins. In cortical regions, 5-HT2A receptor antagonism can lead to the disinhibition of dopamine release, which may contribute to the improvement of negative and cognitive symptoms.

Potential Pharmacological Relevance of this compound

Given the structural similarity to Ziprasidone, it is plausible that the this compound impurity could interact with the same pharmacological targets. The key structural difference is the presence of a ketone group in the side chain attached to the indolinone moiety. This modification could potentially alter its binding affinity and intrinsic activity at various receptors.

Without experimental data, the following points represent hypotheses regarding the potential pharmacological relevance of this compound:

-

Receptor Binding Affinity: The ketone group might alter the electronic and steric properties of the molecule, potentially leading to a different receptor binding profile compared to Ziprasidone. It could exhibit a higher, lower, or similar affinity for D2 and 5-HT2A receptors. It is also possible that it may interact with other receptors not significantly targeted by Ziprasidone.

-

Pharmacological Activity: Even if this compound binds to the same receptors, its intrinsic activity (agonist, antagonist, or partial agonist) could differ from that of Ziprasidone. This could result in a different pharmacological effect, potentially contributing to the overall therapeutic effect or, more concerningly, to adverse effects.

-

Toxicity: The structural modification could lead to different metabolic pathways, potentially forming reactive metabolites that could be associated with cytotoxicity or genotoxicity. Furthermore, off-target effects, such as interactions with cardiac ion channels (e.g., hERG), which are a concern for Ziprasidone, would need to be evaluated for the Keto impurity.

Data Presentation

The following table summarizes the known receptor binding affinities of Ziprasidone for key central nervous system (CNS) receptors. As there is no publicly available data for this compound, these fields are marked accordingly to highlight the existing data gap.

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Ziprasidone and this compound

| Receptor | Ziprasidone Ki (nM) | This compound Ki (nM) |

| Dopamine D2 | 4.8 | Data not found in public literature |

| Serotonin 5-HT2A | 0.4 | Data not found in public literature |

| Serotonin 5-HT1A | 2.3 | Data not found in public literature |

| Serotonin 5-HT2C | 1.3 | Data not found in public literature |

| Serotonin 5-HT1D | 2.3 | Data not found in public literature |

| Norepinephrine Transporter (NET) | 70 | Data not found in public literature |

| Serotonin Transporter (SERT) | 7.6 | Data not found in public literature |

| Histamine H1 | 47 | Data not found in public literature |

| Alpha-1 Adrenergic | 10 | Data not found in public literature |

Experimental Protocols for Pharmacological and Toxicological Evaluation

To address the data gap regarding the pharmacological relevance of this compound, a series of in vitro and in vivo studies would be necessary. The following are detailed, representative protocols for key experiments that should be conducted as part of a comprehensive safety and activity assessment of this impurity.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including but not limited to dopamine, serotonin, adrenergic, and histamine receptors.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT2A, etc.) are prepared.

-

Radioligand Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the test compound (this compound) and a reference compound (Ziprasidone) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

-

Incubation and Filtration: The mixture is incubated at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay

Objective: To assess the potential of this compound to induce cell death in a relevant cell line.

Methodology:

-

Cell Culture: A human cell line, such as SH-SY5Y (neuroblastoma) or HepG2 (hepatocellular carcinoma), is cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and, after reaching a suitable confluency, are treated with a range of concentrations of this compound and a positive control (e.g., doxorubicin) for 24 to 72 hours.

-

Viability Assessment (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

-

Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

In Vitro Genotoxicity Assay (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, a positive control (e.g., sodium azide, 2-nitrofluorene), and a negative control (solvent) on minimal glucose agar plates.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).

In Vitro Cardiotoxicity Assay (hERG Channel Assay)

Objective: To assess the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential for QTc prolongation and torsades de pointes.

Methodology:

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

-

Patch-Clamp Electrophysiology:

-

Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage-clamp protocol.

-

The cells are perfused with a control solution followed by increasing concentrations of this compound.

-

-

Data Acquisition and Analysis: The peak tail current of the hERG channel is measured before and after the application of the test compound. The concentration-response curve is generated, and the IC50 value for hERG channel inhibition is determined.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Biological Activity of Keto Ziprasidone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding Keto Ziprasidone, a known process-related impurity of the atypical antipsychotic agent, Ziprasidone. Due to a significant gap in publicly available data on the biological activity of this compound, this document serves a dual purpose. Firstly, it thoroughly details the well-established pharmacological profile of the parent compound, Ziprasidone, as a critical reference point. Secondly, it outlines a systematic and detailed experimental framework for the comprehensive characterization of this compound's potential biological activities. This guide is intended to be an essential resource for researchers and drug development professionals seeking to understand and investigate this compound, ensuring a rigorous and scientifically sound approach to its evaluation.

Introduction: The Parent Compound - Ziprasidone

Ziprasidone is an established atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder[1]. Its therapeutic efficacy is attributed to a unique and potent antagonism of multiple neurotransmitter receptors, primarily the serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors[2][3].

Physicochemical Properties of Ziprasidone

| Property | Value |

| Chemical Name | 5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindolin-2-one |

| Molecular Formula | C21H21ClN4OS |

| Molecular Weight | 412.94 g/mol |

Established Pharmacological Profile of Ziprasidone

Ziprasidone exhibits a broad receptor binding profile, which is summarized in the table below. This profile underpins its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its comparatively favorable side-effect profile regarding metabolic disturbances.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | 4.8 | Antagonist |

| Serotonin 5-HT2A | 0.4 | Antagonist |

| Serotonin 5-HT1A | 3.4 | Agonist |

| Serotonin 5-HT2C | 1.3 | Antagonist |

| Serotonin 5-HT1D | 2.3 | Antagonist |

| α1-Adrenergic | 10 | Antagonist |

| Histamine H1 | 47 | Antagonist |

Note: Ki values are compiled from various sources and may exhibit some variability based on experimental conditions.

Signaling Pathways of Ziprasidone

The primary mechanism of action of Ziprasidone involves the modulation of downstream signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptor blockade. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.

This compound: An Uncharacterized Impurity

This compound, chemically identified as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one, is a known process-related impurity that can arise during the synthesis of Ziprasidone[4].

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one |

| Molecular Formula | C21H19ClN4O2S |

| Molecular Weight | 426.92 g/mol |

The key structural difference between Ziprasidone and this compound is the presence of a ketone group in the ethyl side chain attached to the oxindole ring in this compound, in place of the ethyl group in Ziprasidone. This seemingly minor modification could significantly alter the molecule's three-dimensional conformation, lipophilicity, and hydrogen bonding potential, thereby potentially affecting its interaction with biological targets.

Proposed Experimental Framework for Characterizing this compound

Given the absence of pharmacological data for this compound, a systematic evaluation is warranted. The following experimental workflow is proposed to elucidate its potential biological activity.

Detailed Experimental Protocols

Objective: To determine the binding affinity of this compound for a panel of central nervous system (CNS) receptors, with a primary focus on those targeted by Ziprasidone.

Methodology: Radioligand Binding Assay

-

Target Receptors: A comprehensive panel including, but not limited to, Dopamine (D1, D2, D3, D4, D5), Serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), Adrenergic (α1, α2), Histamine (H1), and Muscarinic (M1) receptors.

-

Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest will be prepared from stable cell lines (e.g., CHO or HEK293).

-

Assay Conditions:

-

Radioligand: A specific high-affinity radioligand for each receptor target will be used at a concentration close to its dissociation constant (Kd).

-

Incubation: Cell membranes, radioligand, and varying concentrations of this compound (or a reference compound) will be incubated in a suitable buffer.

-

Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters will be quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The inhibitory constant (Ki) will be calculated using the Cheng-Prusoff equation.

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at receptors where significant binding is observed.

Methodology: G-Protein Coupled Receptor (GPCR) Functional Assays [2]

-

Gs-coupled receptors (e.g., Dopamine D1/D5): Measurement of cyclic AMP (cAMP) accumulation using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based luminescence resonance energy transfer).

-

Gi-coupled receptors (e.g., Dopamine D2/D3/D4, 5-HT1A): Measurement of inhibition of forskolin-stimulated cAMP production.

-

Gq-coupled receptors (e.g., 5-HT2A/2C): Measurement of intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4) or quantification of inositol phosphate (IP1) accumulation.

-

Assay Procedure:

-

Cells expressing the target receptor will be incubated with varying concentrations of this compound.

-

For antagonist mode, cells will be co-incubated with this compound and a known agonist.

-

The respective second messenger levels will be quantified.

-

-

Data Analysis: Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

Objective: To assess the potential for off-target liabilities of this compound.

Methodology:

-

hERG Channel Assay: To evaluate the potential for QT interval prolongation, the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel will be assessed using automated patch-clamp electrophysiology.

-

Cytochrome P450 (CYP) Inhibition Assay: To determine the potential for drug-drug interactions, the inhibitory activity of this compound on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) will be evaluated using fluorescent or mass spectrometry-based assays.

Objective: To evaluate the in vivo effects of this compound on behaviors relevant to antipsychotic activity.

Methodology:

-

Amphetamine-Induced Hyperlocomotion: This model is sensitive to the D2 receptor antagonist properties of antipsychotics. Rodents will be administered this compound prior to an injection of d-amphetamine, and locomotor activity will be monitored.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating that is disrupted in schizophrenia. The ability of this compound to reverse a deficit in PPI induced by a psychomimetic agent (e.g., phencyclidine or dizocilpine) will be assessed.

-

Catalepsy Assessment: To evaluate the potential for extrapyramidal side effects, the induction of catalepsy (a state of immobility) will be measured at various doses of this compound.

Conclusion and Future Directions

This compound remains a molecule of unknown biological significance. Its structural similarity to the potent antipsychotic Ziprasidone suggests a potential for interaction with CNS receptors, but this remains to be experimentally verified. The comprehensive experimental framework outlined in this guide provides a clear and robust pathway for the elucidation of its pharmacological profile. The data generated from these studies will be crucial in determining whether this compound is an inert impurity or a pharmacologically active compound with its own unique properties. Such a characterization is not only of academic interest but also of significant importance for regulatory and safety considerations in the manufacturing of Ziprasidone. Future research should prioritize the execution of these foundational in vitro assays to guide further investigation.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 3. This compound | Ziprasidone Impurity | DC Chemicals [dcchemicals.com]

- 4. US20060089502A1 - Ziprasidone process - Google Patents [patents.google.com]

Keto Ziprasidone CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Keto Ziprasidone, a known impurity of the atypical antipsychotic drug Ziprasidone. This document details its chemical identity, molecular properties, and synthesis. It also explores the analytical methodologies for its detection and quantification within Ziprasidone drug substances and products. While specific pharmacological data on this compound is limited, this guide contextualizes its significance within the broader framework of Ziprasidone's impurity profile and the regulatory importance of controlling such substances in pharmaceutical development.

Introduction

Ziprasidone is a well-established atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at the dopamine D2 and serotonin 5-HT2A receptors. The manufacturing and storage of Ziprasidone can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. One such process-related impurity is this compound. Understanding the physicochemical properties and analytical control of this impurity is a critical aspect of pharmaceutical development and quality control.

Chemical and Physical Properties

This compound is chemically identified as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 884305-07-1 | [2] |

| Molecular Formula | C₂₁H₁₉ClN₄O₂S | |

| Molecular Weight | 426.92 g/mol | |

| Chemical Name | 5-(2-(4-(1,2-benzisothiazol-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one | [2] |

Synthesis and Formation

This compound is primarily formed as a by-product during the synthesis of Ziprasidone. Its formation is linked to the intermediates and reaction conditions employed in the manufacturing process.

Synthetic Pathway

A known process for the preparation of the this compound impurity involves the refluxing of a mixture of 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-Chloroacetyl)-6-chloro-2-oxindole in the presence of a suitable solvent, base, an alkali halide, and a phase transfer catalyst such as t-butyl ammonium bromide. The resulting crude this compound can then be purified.[2]

Analytical Methodologies

The detection and quantification of this compound and other impurities in Ziprasidone are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant analytical techniques employed.

Experimental Protocol: HPLC Method for Ziprasidone and Its Impurities

This section outlines a general experimental protocol for the analysis of Ziprasidone and its related substances, which would be suitable for the detection of this compound.

4.1.1. Materials and Reagents

-

Ziprasidone Hydrochloride reference standard

-

This compound reference standard (and other known impurities)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (HPLC grade)

4.1.2. Chromatographic Conditions A stability-indicating gradient UHPLC method has been developed for the determination of Ziprasidone and its impurities.[3]

| Parameter | Condition |

| Column | Waters Acquity BEH C18, 100 × 2.1mm, 1.7µm |

| Mobile Phase A | 0.01M Ammonium acetate buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient program should be developed to ensure separation |

| Flow Rate | 0.2 mL/min |

| Column Temp. | 25°C |

| Detection | UV at 254 nm |

| Injection Vol. | 1 µL |

4.1.3. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of Ziprasidone and its impurities in a suitable diluent (e.g., a mixture of acetonitrile, methanol, and water). Further dilute to a working concentration.

-

Sample Solution: Accurately weigh and dissolve the Ziprasidone drug substance or product in the diluent to achieve a known concentration.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of analytical methods. Ziprasidone has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. These studies help in identifying potential degradation products, including this compound, that may arise under storage or handling.

Signaling Pathways of the Parent Compound: Ziprasidone

While specific signaling pathway information for this compound is not available, understanding the mechanism of action of the parent drug, Ziprasidone, is crucial. Ziprasidone's antipsychotic effect is mediated through its interaction with multiple neurotransmitter receptors.

Ziprasidone exhibits high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors. It also has a moderate affinity for histamine H₁ and alpha-1 adrenergic receptors. Its activity as an antagonist at these receptors is believed to contribute to its therapeutic effects and side-effect profile.

Biological Activity and Toxicology

There is a lack of specific toxicological and pharmacological data for this compound in publicly available literature. As an impurity, its biological activity is generally presumed to be insignificant at the levels it is controlled at in the final drug product. However, regulatory guidelines necessitate the characterization and control of any impurity above a certain threshold to ensure patient safety. The toxicological assessment of Ziprasidone impurities is an essential component of the drug development process.

Conclusion

This compound is a recognized impurity in the synthesis of Ziprasidone. While detailed biological data on this specific molecule is scarce, robust analytical methods are available for its detection and control. This guide has provided an overview of the known chemical properties, synthesis, and analytical considerations for this compound. For drug development professionals, a thorough understanding of the impurity profile of Ziprasidone, including the formation and control of this compound, is paramount for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product. Further research into the potential biological activities of Ziprasidone impurities would be beneficial for a more comprehensive risk assessment.

References

The Ketogenic Diet and Ziprasidone Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential relationship between the ketogenic diet and the metabolism of the atypical antipsychotic drug, Ziprasidone. Ziprasidone is primarily metabolized by aldehyde oxidase, with a smaller contribution from the cytochrome P450 enzyme CYP3A4. The ketogenic diet, a high-fat, low-carbohydrate diet, is known to induce significant metabolic changes, including alterations in the activity of various hepatic enzymes. This document synthesizes the available preclinical and clinical evidence to evaluate the theoretical and observed interactions between these two modalities. While direct clinical studies are lacking, the existing data on Ziprasidone's metabolic pathways and the general enzymatic effects of the ketogenic diet suggest a low probability of clinically significant pharmacokinetic interactions. However, emerging clinical observations point towards potential pharmacodynamic interactions, where the ketogenic diet may independently contribute to improved psychiatric outcomes, thus influencing the required dosage of Ziprasidone. This guide presents a detailed overview of the metabolic pathways, summarizes relevant clinical findings, and proposes future research directions.

Introduction

The ketogenic diet, a metabolic therapy that shifts the body's primary energy source from glucose to ketone bodies, is gaining increasing attention for its potential therapeutic applications beyond epilepsy, including in the management of serious mental illnesses such as schizophrenia and bipolar disorder.[1] Ziprasidone is an atypical antipsychotic commonly prescribed for these conditions.[2] Understanding the potential for dietary interventions like the ketogenic diet to influence the metabolism and efficacy of psychotropic medications is crucial for patient safety and treatment optimization. This guide explores the intricate relationship between the ketogenic diet and Ziprasidone metabolism, providing a technical resource for researchers and clinicians.

Ziprasidone Metabolism: A Dual-Enzyme System

Ziprasidone undergoes extensive hepatic metabolism, with less than 5% of the drug excreted unchanged.[3][4] Two primary enzyme systems are responsible for its biotransformation:

-

Aldehyde Oxidase: This cytosolic enzyme is the principal catalyst for Ziprasidone metabolism, accounting for approximately two-thirds of its clearance. It facilitates a reductive metabolic pathway. A key characteristic of aldehyde oxidase is that its activity does not appear to be significantly altered by the co-administration of other drugs or xenobiotics.

-

Cytochrome P450 3A4 (CYP3A4): This well-known enzyme is responsible for the remaining one-third of Ziprasidone metabolism through oxidative pathways.

The dual-enzyme system for metabolism inherently reduces the likelihood of significant pharmacokinetic drug interactions.

Pharmacokinetic Profile of Ziprasidone

The pharmacokinetic parameters of Ziprasidone are essential for understanding its clinical effects. A clinical study investigating the impact of ketoconazole, a potent CYP3A4 inhibitor, on Ziprasidone pharmacokinetics provides valuable insight into the relative contribution of CYP3A4 to its metabolism.

| Parameter | Ziprasidone with Placebo (Mean) | Ziprasidone with Ketoconazole (Mean) | % Increase with Ketoconazole | Statistical Significance | Clinical Relevance |

| AUC(0,∞) (ng·h/mL) | 899 | 1199 | 33% | P < 0.02 | Not considered clinically relevant |

| Cmax (ng/mL) | 89 | 119 | 34% | P < 0.02 | Not considered clinically relevant |

Source: Miceli et al., 2000

This data demonstrates that even with a strong inhibition of the CYP3A4 pathway, the overall exposure to Ziprasidone is only modestly increased, reinforcing the primary role of aldehyde oxidase in its clearance.

The Ketogenic Diet: Systemic Metabolic and Enzymatic Effects

The ketogenic diet induces a state of nutritional ketosis, characterized by a shift in hepatic metabolism from glycolysis towards fatty acid oxidation and ketogenesis. This profound metabolic alteration can influence the expression and activity of various drug-metabolizing enzymes.

General Effects on Cytochrome P450 Enzymes

The ketogenic diet has been reported to modulate the activity of cytochrome P450 enzymes. However, the effects are not uniform across all CYP isozymes. While some studies suggest a potential for increased CYP P450 activity, specific and consistent evidence for the induction or inhibition of CYP3A4 by the ketogenic diet in humans is limited.

Aldehyde Oxidase and the Ketogenic Diet

Current literature suggests that aldehyde oxidase activity is generally stable and not readily induced or inhibited by external compounds. There is no direct evidence to suggest that the metabolic state induced by the ketogenic diet significantly alters the activity of this primary enzyme in Ziprasidone metabolism.

Signaling Pathways and Experimental Workflows

Ziprasidone Metabolism Pathway

The following diagram illustrates the primary and secondary metabolic pathways of Ziprasidone.

Ketogenic Diet Experimental Workflow for Drug Metabolism Studies

A generalized workflow for investigating the impact of a ketogenic diet on drug metabolism is depicted below.

Clinical Observations and Potential Pharmacodynamic Interactions

While a significant pharmacokinetic interaction between the ketogenic diet and Ziprasidone appears unlikely, emerging clinical evidence suggests a potential for pharmacodynamic interactions.

A pilot study conducted at Stanford Medicine involving patients with schizophrenia or bipolar disorder who were taking antipsychotic medications found that a four-month ketogenic diet intervention not only reversed metabolic side effects but also led to a 31% average improvement on the clinical global impressions scale, a psychiatric rating of mental illness. Furthermore, a retrospective analysis of 31 psychiatric inpatients on a ketogenic diet demonstrated significant improvements in symptoms of depression and psychosis.

One review highlighted a retrospective study where patients on a ketogenic diet required reduced doses or even discontinuation of their antipsychotic medications, with Ziprasidone being one of the mentioned drugs. These observations suggest that the ketogenic diet may exert its own therapeutic effects on the underlying pathophysiology of these disorders, potentially by improving mitochondrial function, modulating neurotransmitter systems, and reducing neuroinflammation. This could, in turn, reduce the required therapeutic dose of Ziprasidone.

Synthesis and Conclusion

Based on the available evidence, a clinically significant pharmacokinetic interaction between the ketogenic diet and Ziprasidone metabolism is improbable. The predominant metabolic pathway for Ziprasidone is via aldehyde oxidase, an enzyme whose activity is not readily influenced by external factors. The secondary pathway, mediated by CYP3A4, accounts for only about a third of the drug's clearance, and even potent inhibition of this enzyme does not lead to clinically significant changes in Ziprasidone exposure.

The more compelling area of interaction appears to be pharmacodynamic. The ketogenic diet's potential to improve psychiatric symptoms independently of medication suggests that patients on this diet may require lower doses of Ziprasidone to achieve the same therapeutic effect. This could have significant clinical implications, including a potential reduction in dose-related side effects.

Future Research Directions

To definitively elucidate the relationship between the ketogenic diet and Ziprasidone, the following research is recommended:

-

Controlled Clinical Trials: Prospective, randomized controlled trials are needed to systematically evaluate the pharmacokinetic and pharmacodynamic effects of a ketogenic diet in patients stabilized on Ziprasidone. Such studies should include serial monitoring of Ziprasidone plasma levels, ketone levels, and psychiatric symptom severity.

-

In Vitro Studies: Experiments using human liver microsomes and hepatocytes from individuals in a state of ketosis (or cultured in a ketogenic environment) could provide direct evidence of the diet's impact on aldehyde oxidase and CYP3A4 activity in relation to Ziprasidone metabolism.

-

Animal Models: Preclinical studies in animal models of schizophrenia or bipolar disorder could be utilized to investigate the effects of a ketogenic diet on Ziprasidone's efficacy and central nervous system distribution.

References

- 1. Pilot study shows ketogenic diet improves severe mental illness [med.stanford.edu]

- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Keto Ziprasidone: A Technical Guide to its Discovery, History, and Analysis as a Process-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Keto Ziprasidone, a known process-related impurity in the synthesis of the atypical antipsychotic drug, Ziprasidone. This document details its discovery, historical context, formation pathways, and the analytical methodologies crucial for its detection and control in pharmaceutical development and manufacturing.

Introduction to Ziprasidone and the Significance of Impurity Profiling

Ziprasidone is a second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Like all active pharmaceutical ingredients (APIs), the purity of Ziprasidone is critical to its safety and efficacy. Impurity profiling is a mandatory step in drug development and manufacturing, ensuring that any substance other than the API is present at a level that is safe for patients.[2] Process-related impurities, such as this compound, are chemical substances that are formed during the synthesis of the API and are not the intended final product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of such impurities.

Discovery and History of this compound

The patent describes how certain synthetic routes for Ziprasidone can lead to the formation of these impurities.[3] Specifically, the process involving the condensation of 3-(1-piperazinyl)-1,2-benzisothiazole with a side chain attached to the oxindole core can result in the formation of this compound if the side chain contains a ketone group. The patent's focus on developing a process to produce Ziprasidone "substantially free" from this compound, with specified limits of not more than 1000 ppm, indicates that by the early 2000s, the pharmaceutical industry was actively working to control this specific impurity.

Forced degradation studies, which are designed to intentionally degrade a drug substance, have been instrumental in understanding the formation of impurities like this compound. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish degradation pathways. While many studies focus on the degradation of the final Ziprasidone molecule, the understanding of synthetic pathways and potential side reactions is crucial for identifying process-related impurities like this compound.

Physicochemical Properties and Synthesis

Chemical Name: 5-(2-(4-(1,2-benzisothiazole-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one

Molecular Formula: C₂₁H₁₉ClN₄O₂S

Molecular Weight: 426.92 g/mol

CAS Number: 884305-07-1

The synthesis of this compound, as described in patent literature, can occur as a side reaction during the synthesis of Ziprasidone. A general pathway for its formation is outlined below.

The diagram illustrates that if the starting material for the condensation step contains a keto group (Formula IV) instead of the desired ethyl group (Formula V), the resulting product will be the this compound impurity.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used for the detection and quantification of this compound and other impurities in Ziprasidone.

Experimental Protocol: HPLC Method for Ziprasidone and its Impurities

The following is a representative HPLC method adapted from published literature for the analysis of Ziprasidone and its impurities.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | Waters Spherisorb octadecylsilyl 1 (5.0 µm, 250 x 4.6 mm) |

| Mobile Phase A | Buffer-acetonitrile (80:20, v/v) |

| Mobile Phase B | Buffer-acetonitrile (10:90, v/v) |

| Buffer | 0.05 M KH₂PO₄ solution with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid |

| Gradient | A gradient elution program is typically used to separate impurities with different polarities. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 250 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Ziprasidone reference standard and this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water).

-

Sample Solution: Accurately weigh and dissolve the Ziprasidone drug substance or product in the diluent to achieve a known concentration.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

The definitive identification and structural elucidation of this compound are achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): Provides the molecular weight of the impurity and its fragmentation pattern, which helps in confirming the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, allowing for unambiguous structure determination.

The US patent US20060089502A1 includes references to ¹H-NMR and mass spectrum data for this compound, confirming its structure.

Quantitative Data and Acceptance Criteria

Regulatory guidelines require strict control over the levels of impurities in drug substances. The acceptable limit for an impurity is determined by its potential toxicity and the maximum daily dose of the drug.

Table 2: Representative Acceptance Criteria for this compound

| Impurity | Specification Limit (ppm) | Reference |

| This compound | ≤ 1000 | |

| This compound (in a highly pure sample) | ~90 |

ppm: parts per million

The levels of this compound can vary depending on the specific synthetic route and the purification methods employed. The data in Table 2, derived from patent literature, illustrates the target levels for this impurity in the final drug substance.

Conclusion

This compound is a well-characterized, process-related impurity of Ziprasidone. Its discovery and the subsequent development of synthetic and analytical methods to control its presence highlight the importance of rigorous process chemistry and quality control in the pharmaceutical industry. The use of advanced analytical techniques like HPLC, UPLC, MS, and NMR is essential for the identification, quantification, and control of such impurities, ensuring the safety and quality of the final drug product. Continuous monitoring and process optimization remain key to minimizing the levels of this compound and other impurities in the manufacturing of Ziprasidone.

References

- 1. This compound | Ziprasidone Impurity | DC Chemicals [dcchemicals.com]

- 2. Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination [mdpi.com]

- 3. US20060089502A1 - Ziprasidone process - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Method for Quantification of Keto Ziprasidone in Ziprasidone API

Introduction

Ziprasidone is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1][2] During the synthesis and storage of Ziprasidone Active Pharmaceutical Ingredient (API), process-related impurities and degradation products can arise. One such critical impurity is Keto Ziprasidone.[3][4][5] Monitoring and controlling the levels of this impurity is essential to ensure the safety and efficacy of the final drug product. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in Ziprasidone API.

Chemical Structures

Ziprasidone: 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one This compound: 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl}-6-chloro-2,3-dihydro-1H-indol-2-one

Experimental Protocol

Materials and Reagents

-

Ziprasidone API (working standard and test sample)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (for HPLC)

-

Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV-Vis Detector |

| Column | Waters Spherisorb ODS1 (C18), 5 µm, 4.6 x 250 mm or equivalent |

| Mobile Phase A | Buffer: Acetonitrile (80:20, v/v) |

| Mobile Phase B | Buffer: Acetonitrile (10:90, v/v) |

| Buffer Preparation | 0.05 M KH₂PO₄ with 10 mL/L of triethylamine, pH adjusted to 2.5 with orthophosphoric acid |

| Gradient Program | Time (min) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 25°C |

| Detector Wavelength | 250 nm |

| Injection Volume | 20 µL |

| Diluent | Methanol:Water (30:70, v/v) |

Preparation of Solutions

3.1. Standard Stock Solution of this compound (100 µg/mL) Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2. Standard Stock Solution of Ziprasidone (1 mg/mL) Accurately weigh about 100 mg of Ziprasidone working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.3. System Suitability Solution Pipette 1 mL of the this compound standard stock solution and 10 mL of the Ziprasidone standard stock solution into a 100 mL volumetric flask. Dilute to volume with the diluent to obtain a solution containing 1 µg/mL of this compound and 100 µg/mL of Ziprasidone.

3.4. Test Sample Preparation (1 mg/mL of Ziprasidone API) Accurately weigh about 100 mg of the Ziprasidone API test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Inject the system suitability solution and evaluate the following parameters:

-

The resolution between the Ziprasidone and this compound peaks should be not less than 2.0.

-

The tailing factor for the this compound peak should be not more than 2.0.

-

The relative standard deviation (RSD) for six replicate injections of the this compound peak area should be not more than 2.0%.

Data Analysis and Calculation

The percentage of this compound in the Ziprasidone API is calculated using the following formula:

% this compound = (Area of this compound in Sample / Area of this compound in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

| Parameter | Expected Value |

| Retention Time (Ziprasidone) | Approx. 15 min |

| Retention Time (this compound) | Approx. 18 min |

| Linearity Range (this compound) | 0.1 - 2.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in Ziprasidone API is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

This detailed application note provides a comprehensive protocol for the quantification of this compound in Ziprasidone API, ensuring the quality and purity of the pharmaceutical ingredient. The method is specific, accurate, and precise, making it suitable for routine quality control laboratories.

References

Application Note: Quantitative Determination of Keto Ziprasidone in Human Plasma using LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Keto Ziprasidone in human plasma. This compound is a known impurity and potential metabolite of the atypical antipsychotic drug Ziprasidone.[1][2][3] The method utilizes liquid-liquid extraction for sample cleanup and an electrospray ionization source in positive ion mode for detection. Chromatographic separation is achieved on a C18 reversed-phase column. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or therapeutic drug monitoring involving this compound.

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[4] It undergoes extensive metabolism in the body, and several metabolites have been identified.[5] this compound is an impurity of Ziprasidone. Monitoring the levels of such compounds in plasma is crucial for understanding the overall pharmacokinetics and safety profile of the parent drug. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique. The method is adapted from established protocols for Ziprasidone.

Experimental

Materials and Reagents

-

This compound reference standard

-

Ziprasidone-d8 (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid